molecular formula C14H18N2O5 B2475767 Ethyl 2-(acetylamino)-3-(4-methoxyanilino)-3-oxopropanoate CAS No. 866017-93-8

Ethyl 2-(acetylamino)-3-(4-methoxyanilino)-3-oxopropanoate

Cat. No. B2475767
CAS RN: 866017-93-8
M. Wt: 294.307
InChI Key: JPIUBWRKFQNKHY-UHFFFAOYSA-N
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Description

Ethyl 2-(acetylamino)-3-(4-methoxyanilino)-3-oxopropanoate, also known as EMAO, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is commonly used as a building block in the synthesis of other organic compounds and has been found to exhibit interesting biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Chemical Characterization

This compound has been synthesized through various chemical reactions, demonstrating the versatility and interest in its chemical properties. For example, the synthesis and characterization of similar compounds have shown the potential for creating a wide range of derivatives with potential applications in materials science, pharmacology, and chemical synthesis (El‐Faham et al., 2013). Another study focused on establishing a quantitative bioanalytical method for an acetylcholinesterase inhibitor that shares a similar chemical structure, highlighting its significance in drug development and therapeutic applications (Nemani et al., 2018).

Applications in Drug Development

Although excluding specific details about drug use and side effects, it's noteworthy that compounds with similar structures have been explored for their potential bioactivity, including as analgesics and antidyslipidemic agents. For instance, a study on ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate (acetamidofibrate) highlighted its potential as an analgesic and antidyslipidemic agent, indicating the chemical's relevance in exploring new therapeutic agents (Navarrete-Vázquez et al., 2011).

Chemical Reactions and Transformations

The compound's role in various chemical reactions and transformations underlines its utility in synthetic chemistry. For example, transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo〔5,4-c〕pyridine-7-carboxylates showcase the compound's versatility in forming new chemical entities with potential applications in materials science and pharmacology (Albreht et al., 2009).

Potential Bioactivity

The scientific exploration of this compound and its derivatives extends into potential bioactivity, including antimicrobial and antioxidant properties. Studies synthesizing and evaluating the bioactivity of related compounds underscore the broader research interest in leveraging such chemicals for developing new antimicrobial and antioxidant agents, thus contributing to the fields of pharmaceuticals and biochemistry (Raghavendra et al., 2016).

properties

IUPAC Name

ethyl 2-acetamido-3-(4-methoxyanilino)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-4-21-14(19)12(15-9(2)17)13(18)16-10-5-7-11(20-3)8-6-10/h5-8,12H,4H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIUBWRKFQNKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)NC1=CC=C(C=C1)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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